(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
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Overview
Description
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogen-transfer reaction using Ru(II)-complexes and KOH in degassed 2-propanol . The reaction is carried out under reflux conditions until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,6-difluorobenzaldehyde or 2,6-difluorobenzophenone.
Reduction: Formation of 2,6-difluoroaniline or 2,6-difluorophenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Fluorophenyl)ethanol: A similar compound with a single fluorine substitution.
2,6-Difluoro-4-hydroxybenzaldehyde: Another related compound with hydroxyl and aldehyde functional groups.
Uniqueness
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C8H9F2NO |
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Molecular Weight |
173.16 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
RRHQXTUNHJLDMM-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](CN)O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)O)F |
Origin of Product |
United States |
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